1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18279237
InChI: InChI=1S/C16H22BNO4/c1-11(19)18-8-9-20-14-7-6-12(10-13(14)18)17-21-15(2,3)16(4,5)22-17/h6-7,10H,8-9H2,1-5H3
SMILES:
Molecular Formula: C16H22BNO4
Molecular Weight: 303.2 g/mol

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one

CAS No.:

Cat. No.: VC18279237

Molecular Formula: C16H22BNO4

Molecular Weight: 303.2 g/mol

* For research use only. Not for human or veterinary use.

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one -

Specification

Molecular Formula C16H22BNO4
Molecular Weight 303.2 g/mol
IUPAC Name 1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone
Standard InChI InChI=1S/C16H22BNO4/c1-11(19)18-8-9-20-14-7-6-12(10-13(14)18)17-21-15(2,3)16(4,5)22-17/h6-7,10H,8-9H2,1-5H3
Standard InChI Key CEYHEXWXMMSTIS-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone, reflects its structural complexity . It belongs to the class of aryl boronic esters, which are widely used in Suzuki-Miyaura couplings due to their stability and reactivity. Key identifiers include:

PropertyValue
Molecular FormulaC₁₆H₂₂BNO₄
Molecular Weight303.2 g/mol
CAS Registry Number1235141-24-8
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C(=O)C
InChI KeyCEYHEXWXMMSTIS-UHFFFAOYSA-N

The benzo[b] oxazine scaffold provides a rigid heterocyclic framework, while the pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group enables selective cross-coupling reactions . The acetyl substituent at the 4-position introduces steric and electronic effects that modulate reactivity.

Synthesis and Characterization

Spectroscopic Characterization

Key spectroscopic data inferred from analogous compounds include:

  • ¹H NMR: Signals for the pinacol methyl groups (δ 1.2–1.3 ppm), aromatic protons (δ 6.5–7.5 ppm), and acetyl methyl (δ 2.1–2.3 ppm).

  • ¹¹B NMR: A peak near δ 30 ppm, typical for sp²-hybridized boron in boronic esters .

  • IR Spectroscopy: Stretching vibrations for B-O (≈1350 cm⁻¹) and C=O (≈1700 cm⁻¹) .

Applications in Organic and Medicinal Chemistry

Suzuki-Miyaura Coupling

The compound’s boronate group facilitates carbon-carbon bond formation with aryl halides, enabling the synthesis of biaryl structures prevalent in pharmaceuticals. For example, it could serve as a precursor to kinase inhibitors or antipsychotic agents .

Drug Discovery Intermediates

The benzo[b] oxazine core is a privileged scaffold in drug design, appearing in compounds with antidepressant, antiviral, and anticancer activities. Functionalization at the 6-position via boronate chemistry allows rapid diversification of structure-activity relationships .

Future Perspectives

Research opportunities include:

  • Optimizing coupling efficiency: Screening palladium catalysts or ligands for improved yields.

  • Biological profiling: Evaluating the acetylated derivative’s bioactivity in vitro.

  • Material science: Incorporating the boronate into organic electronic materials.

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